Sodium 1H-pyrrolo[2,3-b]pyridine-3-sulfinate
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Overview
Description
Sodium 1H-pyrrolo[2,3-b]pyridine-3-sulfinate is a chemical compound that belongs to the class of pyrrolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound makes it a valuable compound for various scientific research applications.
Preparation Methods
The synthesis of Sodium 1H-pyrrolo[2,3-b]pyridine-3-sulfinate typically involves several steps, starting from readily available starting materials. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. The reaction conditions often involve the use of strong bases and solvents to facilitate the cyclization process. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product .
Chemical Reactions Analysis
Sodium 1H-pyrrolo[2,3-b]pyridine-3-sulfinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Scientific Research Applications
Sodium 1H-pyrrolo[2,3-b]pyridine-3-sulfinate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of Sodium 1H-pyrrolo[2,3-b]pyridine-3-sulfinate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. The compound may also interact with cellular receptors, modulating signal transduction pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Sodium 1H-pyrrolo[2,3-b]pyridine-3-sulfinate can be compared with other similar compounds, such as:
1H-pyrrolo[2,3-b]pyridine: This compound shares a similar core structure but lacks the sulfinate group, which may result in different biological activities.
1H-pyrrolo[3,2-b]pyridine: Another isomer with a different arrangement of atoms, leading to distinct chemical properties and reactivity.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds have various substituents attached to the core structure, which can significantly alter their biological activities and applications.
Properties
Molecular Formula |
C7H5N2NaO2S |
---|---|
Molecular Weight |
204.18 g/mol |
IUPAC Name |
sodium;1H-pyrrolo[2,3-b]pyridine-3-sulfinate |
InChI |
InChI=1S/C7H6N2O2S.Na/c10-12(11)6-4-9-7-5(6)2-1-3-8-7;/h1-4H,(H,8,9)(H,10,11);/q;+1/p-1 |
InChI Key |
YYUTXJVHUYHUIX-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC2=C(NC=C2S(=O)[O-])N=C1.[Na+] |
Origin of Product |
United States |
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